
1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid, also known as EOC, is a chemical compound that has recently gained attention in scientific research. This compound is a derivative of cyclopentanecarboxylic acid and has shown potential in various fields of study, including drug discovery, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid is not fully understood. However, it is believed to exert its effects by binding to the active site of enzymes and inhibiting their activity. This results in the accumulation of neurotransmitters, which can improve cognitive function and mood.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have antidepressant effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid is its potential as a therapeutic agent for the treatment of neurological disorders. However, there are also limitations to its use in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to optimize its use in drug discovery and development. Additionally, the synthesis of this compound can be challenging, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid. One area of focus is the optimization of its synthesis method to improve the yield and purity of the final product. Another area of focus is the elucidation of its mechanism of action, which can provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials. Finally, this compound can be used as a lead compound for the development of novel therapeutic agents targeting neurological disorders.
Applications De Recherche Scientifique
1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, which play a crucial role in various physiological processes, including cognition, mood, and behavior. Therefore, this compound has the potential to be developed as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and depression.
Propriétés
IUPAC Name |
1-(2-ethoxy-2-oxoethyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-8(11)7-10(9(12)13)5-3-4-6-10/h2-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFBLSWBMZDQLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


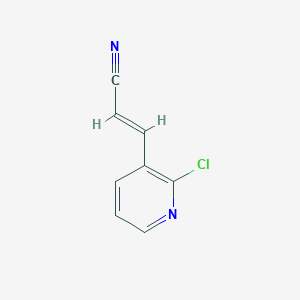

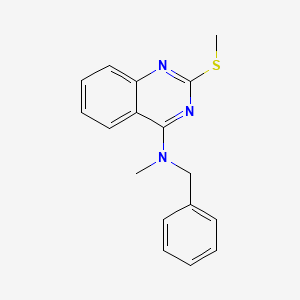

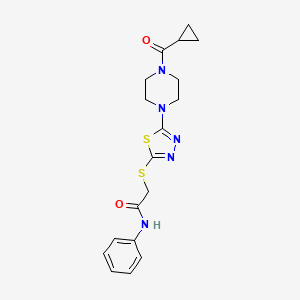

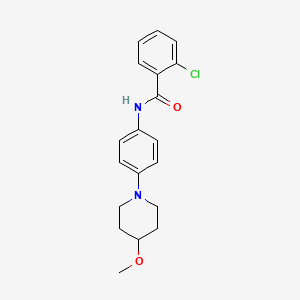
![4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2396098.png)
![2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2396101.png)

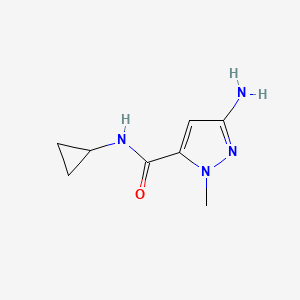
![9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2396107.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2396108.png)